molecular formula C8H8F2O B1279243 2,2-Difluoro-2-phenylethanol CAS No. 129973-51-9

2,2-Difluoro-2-phenylethanol

Cat. No.: B1279243
CAS No.: 129973-51-9
M. Wt: 158.14 g/mol
InChI Key: XKGODUKBPIRBOF-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-phenylethanol is an organic compound with the molecular formula C8H8F2O. It is characterized by the presence of two fluorine atoms and a phenyl group attached to an ethanol backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

2,2-Difluoro-2-phenylethanol plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and oxidation at the benzylic position . The compound interacts with various enzymes and proteins, including phenylalanine ammonia-lyase and transaminases, which facilitate its conversion into other bioactive molecules. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, contributing to the compound’s reactivity and stability in biochemical environments .

Cellular Effects

This compound influences cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as protein kinases and transcription factors, leading to alterations in gene expression profiles . Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various biochemical pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, including enzymes and receptors. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function and metabolism . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a critical dosage level beyond which adverse effects become pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway and the Ehrlich pathway . The compound interacts with enzymes such as phenylalanine ammonia-lyase and transaminases, which facilitate its conversion into other metabolites. These interactions can influence metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be actively transported across cellular membranes by transporter proteins, and it may also bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound may localize to the mitochondria, nucleus, or other organelles, where it can exert its biochemical effects. The activity and function of this compound can be modulated by its subcellular localization, as different compartments provide distinct biochemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Difluoro-2-phenylethanol can be synthesized through several methods. One common approach involves the reaction of an aldehyde with N-fluorobenzenesulfonimide in the presence of L-proline, followed by reduction using sodium borohydride . This method is advantageous due to its simplicity and the use of economical and safe reagents.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes utilizing ruthenium-catalyzed hydrogenation. This method is preferred for its sustainability, safety, and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-phenylethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces simpler alcohols.

Scientific Research Applications

2,2-Difluoro-2-phenylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of polymers, agrochemicals, and other industrial products

Comparison with Similar Compounds

  • 2,2-Difluoro-1-phenylethanol
  • 2,2-Difluoro-2-(4-fluorophenyl)ethanol

Comparison: Compared to its analogs, 2,2-Difluoro-2-phenylethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms significantly influences its reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

2,2-difluoro-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGODUKBPIRBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311226
Record name β,β-Difluorobenzeneethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129973-51-9
Record name β,β-Difluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129973-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β,β-Difluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanol, β,β-difluoro
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Synthesis routes and methods I

Procedure details

A stirred mixture of 2.2 g of difluoro-2-phenyl acetic acid ethyl ester (W. J. Middleton, E. M. Bingham, J. Org. Chem., 45, 2883-2887 (1980)), and 0.6 g of sodium borohydride in 75 mL of ethanol was kept at room temperature overnight, concentrated to near dryness under reduced pressure carefully acidified with 20 mL of 5% HCl and extracted into 3×50 mL of dichloromethane. The combined extracts were dried over magnesium sulfate and concentrated under reduced pressure. Drying under vacuum gave 1.7 g of product as an oil: 1H NMR (400 MHz, CDCl3) 7.5 (m, 5H), 4.0 (t, 2H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add lithium aluminum hydride (5.18 mL, 5.18 mmol, 1M solution in THF) to a solution of methyl difluorophenylethanoate (0.964 g, 5.18 mmol, prepared by following the procedure described in J. Org. Chem. 1995, 60, 5174-5179) in anhydrous THF (10 mL) at 0° C. Stir the mixture at room temperature for 45 min. Cool to 0° C. and quench with EtOAc and then water. Separate the organic phase and extract twice the aqueous phase with EtOAc. Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo to provide the desired intermediate (0.8 g, 98%) that was used without any further purification.
Quantity
5.18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of difluoro-phenyl-acetic acid ethyl ester (5.0 g, 25.0 mmol) in ethanol (150 mL) was added sodium borohydride (1.37 g, 36 mmol) at rt. The mixture was stirred for 2.5 h at room temperature. HCl aqueous (1N) was added and the resulting mixture was extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and concentrated to obtain the product 2,2-difluoro-2-phenyl-ethanol (3.4 g, 86.1%), which was used to the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Obtained from Intermediate 5 (13.2 g, 66 mmol) by the procedure described in Intermediate 2. The title compound was obtained (6.88 g, 66%) as oil.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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